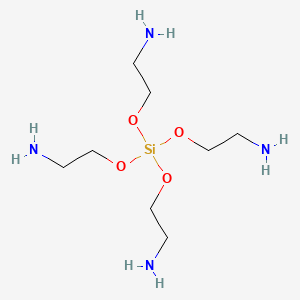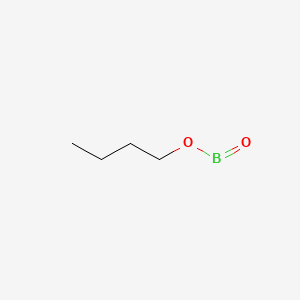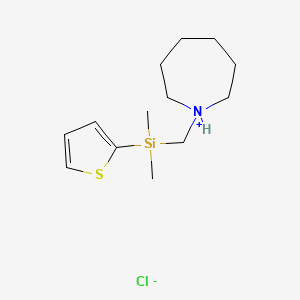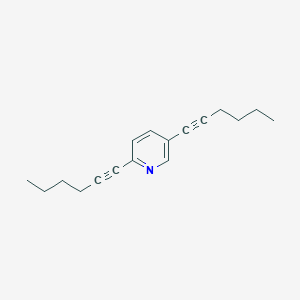
Clobenzepam hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clobenzepam hydrochloride is a chemical compound classified under the benzodiazepine family. It is known for its antihistamine and anticholinergic properties . Benzodiazepines are widely used for their calming effects on the central nervous system, making them valuable in treating conditions like anxiety, insomnia, and seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clobenzepam hydrochloride involves several steps. One common method includes the reaction of 2-chloro-5-nitrobenzophenone with ethylenediamine, followed by cyclization to form the benzodiazepine ring . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow chemistry techniques. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions
Clobenzepam hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride to form different derivatives.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or nitric acid for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions include various benzodiazepine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Clobenzepam hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: Investigated for its potential in treating anxiety, insomnia, and seizures.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry techniques
Mechanism of Action
Clobenzepam hydrochloride exerts its effects by binding to the gamma-aminobutyric acid A (GABA A) receptor in the central nervous system. This binding increases the receptor’s affinity for the inhibitory neurotransmitter GABA, enhancing its activity and leading to a calming effect on the brain . The compound primarily targets the α2 and γ2 subunits of the GABA A receptor, which are associated with anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Clonazepam: Another benzodiazepine used to treat seizures and panic disorders.
Diazepam: Known for its use in treating anxiety, muscle spasms, and seizures.
Lorazepam: Commonly used for its anxiolytic and sedative properties.
Uniqueness
Clobenzepam hydrochloride is unique due to its specific binding affinity to the GABA A receptor subunits, which results in fewer sedative effects compared to other benzodiazepines . This makes it a valuable option for patients who require anxiolytic effects without significant sedation.
Properties
CAS No. |
2726-03-6 |
|---|---|
Molecular Formula |
C17H19Cl2N3O |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-(2-chloro-6-oxo-11H-benzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H18ClN3O.ClH/c1-20(2)9-10-21-16-8-7-12(18)11-15(16)19-14-6-4-3-5-13(14)17(21)22;/h3-8,11,19H,9-10H2,1-2H3;1H |
InChI Key |
AURYFRZDONQWIG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)



![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)

